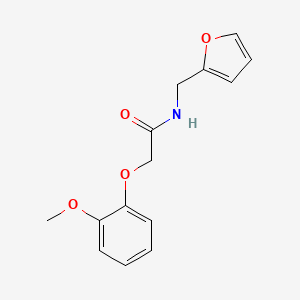

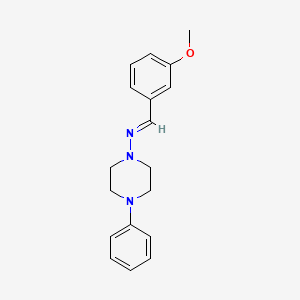

![molecular formula C13H10BrN3O B5536490 3-溴-7-甲基-5-苯基吡唑并[1,5-a]嘧啶-2(1H)-酮](/img/structure/B5536490.png)

3-溴-7-甲基-5-苯基吡唑并[1,5-a]嘧啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including derivatives similar to the target compound, typically involves strategic structural modifications on parent compounds to study the relationship between structure and properties. For instance, the introduction and functionalization of side chains, substitution at specific positions, and replacement of phenyl groups have been explored to enhance activity and properties (G. Auzzi et al., 1983). Furthermore, the use of intermediates like 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine has been reported to allow direct sequential functionalization, showcasing an improvement over previous methods (J. Catalano et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been extensively characterized through methods such as NMR measurements and X-ray diffraction analysis. These techniques have confirmed the regioselectivity of the reactions and the structures of the synthesized compounds, providing insights into their molecular configurations (Juan C Castillo et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving pyrazolo[1,5-a]pyrimidines have shown versatility, including Suzuki–Miyaura cross-coupling reactions that offer an efficient route to C3-arylated derivatives. These reactions utilize a variety of aryl and heteroaryl boronic acids under optimized conditions to avoid debromination, highlighting the chemical reactivity and potential for diversification of the pyrazolo[1,5-a]pyrimidine scaffold (B. Jismy et al., 2021).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and potential applications. For example, the study of hydrogen-bonded chains and frameworks in certain derivatives has provided valuable information on the intermolecular interactions and stability of these compounds (J. Portilla et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with various reagents, are fundamental to exploring the utility of pyrazolo[1,5-a]pyrimidine derivatives in chemical synthesis and applications. Studies have shown that these compounds can act as intermediates for the preparation of functional fluorophores, displaying significant fluorescence intensity and quantum yields, which underscores their chemical versatility and applicability in diverse fields (Juan C Castillo et al., 2018).

科学研究应用

吡唑并[1,5-a]嘧啶的药理活性

研究表明,吡唑并[1,5-a]嘧啶类化合物具有广泛的药理活性,包括抗炎、抗菌和抗病毒特性。例如,2-苯基吡唑并[1,5-a]嘧啶类化合物因其有趣的解热、降温和抗炎特性而被发现,这促使进一步的 QSAR 研究来优化这些作用 (Pecori Vettori 等人,1981 年)。此外,某些吡唑并[1,5-a]嘧啶衍生物已显示出显着的抗炎活性,而没有溃疡生成活性,为传统的非甾体抗炎药提供了更安全的替代品 (Auzzi 等人,1983 年)。

化学合成和修饰

吡唑并[1,5-a]嘧啶支架的多功能性已通过各种合成策略得到证明,这些策略旨在修饰其结构以增强生物活性。一种这样的方法涉及使用 3-溴-7-苯氧基吡唑并[1,5-a]嘧啶中间体对吡唑并[1,5-a]嘧啶支架进行顺序官能化,展示了比以前用于结合独特芳基和氨基取代基的方法的改进 (Catalano 等人,2015 年)。

生物学评估和潜在应用

已合成并评估了几种吡唑并[1,5-a]嘧啶衍生物的生物活性。例如,新型吡唑并嘧啶衍生物已被探索为抗癌和抗 5-脂氧合酶剂,表明它们在治疗癌症和炎症相关疾病中的潜力 (Rahmouni 等人,2016 年)。此外,合成 7-三氟甲基吡唑并[1,5-a]嘧啶作为抗炎和抗菌剂突出了该化合物的多方面治疗潜力 (Aggarwal 等人,2014 年)。

作用机制

未来方向

属性

IUPAC Name |

3-bromo-7-methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O/c1-8-7-10(9-5-3-2-4-6-9)15-12-11(14)13(18)16-17(8)12/h2-7H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEZDIGJFPQFOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C(=O)NN12)Br)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24793965 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

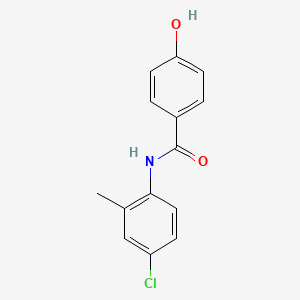

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)

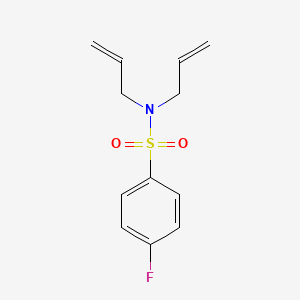

![ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5536430.png)

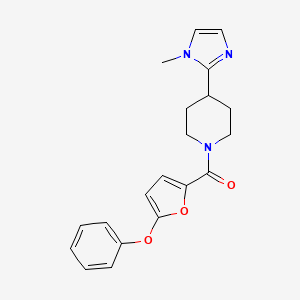

![(1S*,5R*)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5536441.png)

![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5536453.png)

![2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5536471.png)

![ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate](/img/structure/B5536478.png)

![N'-[(4-methoxyphenyl)(phenyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5536493.png)